Cas no 2378501-03-0 (tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate)
![tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2378501-03-0x500.png)
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7465202
- 2378501-03-0
- tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate
-
- インチ: 1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-9-6-12(7-9)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
- InChIKey: FYKDYNMVFNSWJQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NCC1CC2(CCN2)C1)=O
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.4Ų
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7465202-10.0g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 10.0g |
$6450.0 | 2025-03-11 | |
Enamine | EN300-7465202-0.25g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 0.25g |
$1381.0 | 2025-03-11 | |
Enamine | EN300-7465202-0.1g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 0.1g |
$1320.0 | 2025-03-11 | |
Enamine | EN300-7465202-2.5g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-11 | |
Enamine | EN300-7465202-5.0g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-11 | |
Enamine | EN300-7465202-0.5g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 0.5g |
$1440.0 | 2025-03-11 | |
Enamine | EN300-7465202-1.0g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-11 | |
Enamine | EN300-7465202-0.05g |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate |
2378501-03-0 | 95.0% | 0.05g |
$1261.0 | 2025-03-11 |
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamateに関する追加情報
Introduction to tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate (CAS No. 2378501-03-0)
tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2378501-03-0, belongs to a class of spirocyclic derivatives that exhibit promising properties for further investigation in drug discovery and development. The presence of a spirocyclic framework, combined with functional groups such as carbamate and tert-butyl, makes this molecule a subject of interest for medicinal chemists exploring novel therapeutic agents.
The spirocyclic core of tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate introduces a rigid three-dimensional structure, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. This structural motif has been increasingly studied in recent years for its ability to modulate enzyme activity and receptor binding. The specific stereochemistry at the 4R,6R positions further enhances the compound's potential by providing a precise conformational orientation that may improve its pharmacological efficacy.
In the context of contemporary pharmaceutical research, compounds like tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate are being explored for their potential applications in treating various diseases. The carbamate moiety, in particular, is known for its versatility in drug design, often serving as a pharmacophore in molecules targeting neurological disorders, inflammatory conditions, and metabolic diseases. Recent studies have highlighted the role of spirocyclic compounds in modulating G protein-coupled receptors (GPCRs), which are critical targets for many therapeutic interventions.
One of the most compelling aspects of tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate is its structural complexity, which may contribute to its potential as a lead compound for further derivatization. The spirocyclic framework provides a stable scaffold that can be modified without compromising the overall bioactivity of the molecule. This flexibility is particularly valuable in drug discovery pipelines where iterative optimization is often required to achieve desired pharmacokinetic and pharmacodynamic properties.
The synthesis of tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate presents unique challenges due to the intricate nature of its spirocyclic core. However, advancements in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been instrumental in achieving the desired stereochemical purity at the 4R,6R positions, ensuring that the compound retains its intended biological properties.
Recent research has also demonstrated the potential of spirocyclic compounds as scaffolds for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammation. The rigid structure provided by the spirocyclic core can help to stabilize interactions with kinase active sites, leading to more potent and selective inhibitors. Tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate, with its unique functionalization pattern, could serve as a valuable starting point for designing novel kinase inhibitors.
The carbamate group in tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate also offers opportunities for further functionalization through chemical modifications such as hydrolysis or coupling reactions. These modifications can be tailored to enhance specific properties such as solubility or metabolic stability, which are critical factors in drug development. Additionally, the tert-butyl group provides steric hindrance that can be exploited to improve binding affinity by optimizing interactions with biological targets.
In conclusion,tert-butyl N-{[(4R,6R)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate (CAS No. 2378501-03-0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a spirocyclic core with functional groups such as carbamate and tert-butyl makes this molecule an attractive scaffold for developing novel therapeutic agents targeting various diseases.
2378501-03-0 (tert-butyl N-{[(4r,6r)-1-azaspiro[3.3]heptan-6-yl]methyl}carbamate) 関連製品
- 1052409-40-1(({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide)
- 116763-69-0((2-aminoethyl)bis(2-methoxyethyl)amine)
- 2227890-41-5((1S)-3-amino-1-(3-bromophenyl)propan-1-ol)
- 72370-82-2(1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid)
- 270065-69-5(Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid)
- 1510751-21-9(3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-)
- 1229625-44-8(N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride)
- 165377-91-3((2,5-dichloro-3-methoxyphenyl)methanol)
- 2248401-89-8(methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate)
- 278610-96-1(omega-(Carboxymethyl)arginine)




